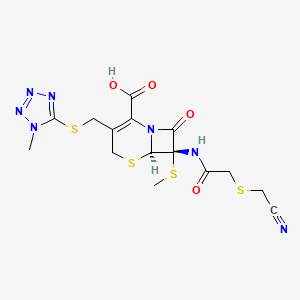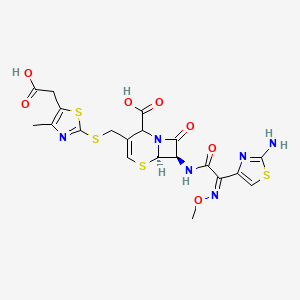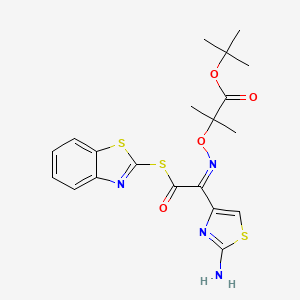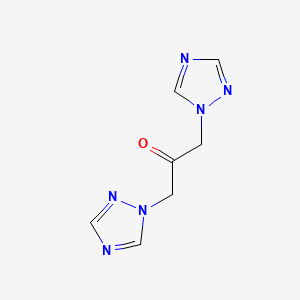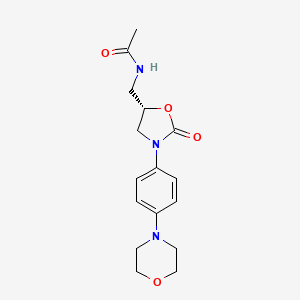![molecular formula C14H15Cl2N3O5S B601388 [2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate CAS No. 115897-54-6](/img/structure/B601388.png)
[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate, is a chemical with the molecular formula C14H15Cl2N3O5S and a molecular weight of 408.25 . It is used as an intermediate in the synthesis of certain pharmaceuticals .
Physical And Chemical Properties Analysis
This compound has a melting point of 98 °C and a predicted boiling point of 615.5±65.0 °C. It has a predicted density of 1.59±0.1 g/cm3. It’s slightly soluble in chloroform, ethyl acetate, and methanol. It’s a solid at room temperature and is white to off-white in color .Applications De Recherche Scientifique
Chlorophenols and Environmental Impact
Chlorophenols, including compounds like 2,4-dichlorophenol, have been extensively reviewed for their environmental impact, particularly in the context of pollution and toxicity. They are known for their moderate to high toxicity to aquatic and mammalian life. The environmental fate of chlorophenols is influenced by microbial degradation, which can vary widely depending on environmental conditions. Chlorophenols have been identified as precursors to dioxins in thermal processes, including waste incineration, highlighting their significance in environmental pollution and the need for efficient degradation technologies (Krijgsheld & Gen, 1986); (Peng et al., 2016).
Methanesulfonate in Chemical Synthesis
Methanesulfonate esters are key intermediates in organic synthesis, offering pathways for the synthesis of various biologically active molecules. A practical synthesis example is the production of 5,5′-methylene-bis(benzotriazole), which highlights the utility of methanesulfonate in synthesizing compounds with potential applications in metal passivation and light-sensitive materials. This underscores the role of methanesulfonate derivatives in developing green chemistry approaches and novel synthetic routes (Gu et al., 2009).
Triazole Derivatives and Biological Applications
Triazole derivatives are notable for their broad range of biological activities, making them crucial for developing new drugs. The versatility of the triazole ring, allowing for several structural variations, has led to the exploration of triazoles in various therapeutic areas. These include anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The continuous interest in triazole derivatives is driven by the success of triazole-containing drugs in the market and the ongoing search for new therapeutic agents with improved efficacy and safety profiles (Ferreira et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O5S/c1-25(20,21)23-6-11-5-22-14(24-11,7-19-9-17-8-18-19)12-3-2-10(15)4-13(12)16/h2-4,8-9,11H,5-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMASXGTWQEFGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601306.png)
